3,5-Pyrazolidinedione, 1-(4-pyridinyl)-

Medicinal Chemistry Platelet Aggregation Inhibition Regioselective Synthesis

3,5-Pyrazolidinedione, 1-(4-pyridinyl)- is a heterocyclic small molecule (C8H7N3O2, MW 177.16 g/mol) that serves as a synthetic building block and a core scaffold for medicinal chemistry programs. It features a pyrazolidine-3,5-dione core linked to a 4-pyridinyl ring.

Molecular Formula C8H7N3O2
Molecular Weight 177.16 g/mol
CAS No. 820238-79-7
Cat. No. B12902255
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-Pyrazolidinedione, 1-(4-pyridinyl)-
CAS820238-79-7
Molecular FormulaC8H7N3O2
Molecular Weight177.16 g/mol
Structural Identifiers
SMILESC1C(=O)NN(C1=O)C2=CC=NC=C2
InChIInChI=1S/C8H7N3O2/c12-7-5-8(13)11(10-7)6-1-3-9-4-2-6/h1-4H,5H2,(H,10,12)
InChIKeyMUQVSELJJWXTJK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,5-Pyrazolidinedione, 1-(4-pyridinyl)- (CAS 820238-79-7): Procurement-Focused Chemical Identity and Core Scaffold Overview


3,5-Pyrazolidinedione, 1-(4-pyridinyl)- is a heterocyclic small molecule (C8H7N3O2, MW 177.16 g/mol) that serves as a synthetic building block and a core scaffold for medicinal chemistry programs [1]. It features a pyrazolidine-3,5-dione core linked to a 4-pyridinyl ring. This specific regiochemistry, documented as a novel starting material in the patent literature, distinguishes it from other N-substituted pyrazolidinedione isomers and is foundational for generating target-focused compound libraries, particularly as platelet ADP receptor antagonists [2].

Why Generic 3,5-Pyrazolidinedione Substitution Fails: The Criticality of 4-Pyridinyl Regiochemistry in 820238-79-7


Within the 3,5-pyrazolidinedione class, simple N-aryl substitution in generic catalogs cannot be interchanged without compromising synthetic fidelity and target engagement. The specific 4-pyridinyl attachment point on 3,5-Pyrazolidinedione, 1-(4-pyridinyl)- (CAS 820238-79-7) imparts a distinct hydrogen-bond acceptor profile and electronic character compared to its 2-pyridinyl, 3-pyridinyl, or phenyl analogs [1][2]. This regioisomeric difference directly impacts the condensation reactions used to generate active pharmaceutical ingredients in patent-protected series; using an incorrect starting material would fail to yield the intended 4-arylidene derivatives or alter the biological activity, as demonstrated in the synthesis of platelet aggregation inhibitors [2].

Quantitative Comparator Evidence for 3,5-Pyrazolidinedione, 1-(4-pyridinyl)- (820238-79-7) in Synthesis and Drug Design


Regiochemistry-Driven Patent Enablement: 4-Pyridinyl as a Preferred Starting Material for Anti-Thrombotic Agents

The patent literature explicitly names 1-pyridin-4-yl-pyrazolidine-3,5-dione as a novel and preferred starting material for synthesizing alkylidene pyrazolidinedione derivatives with platelet ADP receptor antagonism [1]. This compound is listed alongside its 2-pyridinyl isomer, establishing a direct comparative context. While the patent does not provide quantitative IC50 data for the precursors themselves, it demonstrates a structural preference during the 'best mode' disclosure of the invention for generating the final pharmacologically active 4-arylidene analogs, contrasting with non-pyridinyl or alternative regioisomeric starting materials [1].

Medicinal Chemistry Platelet Aggregation Inhibition Regioselective Synthesis

Computed Lipophilicity Differential: Impact of 4-Pyridinyl on Aqueous Solubility and LogP

The computed partition coefficient (XLogP3-AA) for 3,5-Pyrazolidinedione, 1-(4-pyridinyl)- is -0.4 [1]. This value indicates a substantially higher preference for the aqueous phase compared to the 1-phenyl analog (1-phenyl-pyrazolidine-3,5-dione, PubChem CID 3443192), which has a computed XLogP3 of 0.8 [2]. The 0.8-unit decrease in LogP is a direct consequence of the pyridinyl nitrogen's hydrogen-bond acceptor capacity, which reduces lipophilicity and can improve aqueous solubility, a critical factor for in vitro assay compatibility and downstream formulation.

Physicochemical Properties Drug-Likeness Solubility

Hydrogen-Bond Acceptor Capacity: 4-Pyridinyl vs. 2-Pyridinyl Regioisomers in Target Engagement

The 4-pyridinyl substituent offers an exposed hydrogen-bond acceptor (HBA) nitrogen atom at the ring's para-position, whereas the 2-pyridinyl isomer presents the nitrogen adjacent to the bond with the pyrazolidinedione core. 3,5-Pyrazolidinedione, 1-(4-pyridinyl)- has a total of 3 HBA and 1 HBD, mirroring the 2-pyridinyl isomer's counts but with a distinct spatial orientation [1]. This regioisomeric difference is known to be critical in kinase and receptor binding where the pyridine nitrogen's exact position dictates the formation of key interactions with catalytic lysine residues or the hinge region [2]. The 4-pyridinyl configuration allows for linear, solvent-exposed H-bonding, offering a different interaction vector than the sterically constrained 2-pyridinyl group.

Molecular Recognition Structure-Activity Relationship (SAR) Hydrogen Bonding

Scaffold Versatility: Precursor to Target-Focused Libraries Beyond the Standard Phenyl Analog

Beyond the platelet aggregation inhibitor patent [1], the 3,5-pyrazolidinedione core with an N-heteroaryl substituent is recognized in recent comprehensive reviews as a 'privileged scaffold' with broad pharmacological potential, including anti-inflammatory, anticancer, and anti-diabetic activities [2]. The 4-pyridinyl variant specifically serves as a versatile intermediate for further derivatization at the 4-position (e.g., Knoevenagel condensation), enabling the rapid exploration of structure-activity relationships (SAR) that the simpler 1-phenyl analog cannot replicate due to its lack of an additional derivatizable handle or altered reactivity.

Combinatorial Chemistry Drug Discovery Heterocyclic Chemistry

Primary Application Scenarios for 3,5-Pyrazolidinedione, 1-(4-pyridinyl)- in Research and Industrial Procurement


Synthesis of Patent-Protected Anti-Thrombotic Compound Libraries

The primary industrial application is as an essential starting material for the synthesis of alkylidene pyrazolidinedione derivatives claimed as platelet ADP receptor (P2Y12) antagonists, as explicitly detailed in patent WO2005002574A1 [1]. Using this specific isomer, researchers and CDMOs can directly replicate the patented compounds 4-(4-cyclopentyloxy-2,3-dimethyl-benzylidene)-1-pyridin-4-yl-pyrazolidine-3,5-dione and its analogs, a critical step for generating proprietary anti-thrombotic candidates. Substitution with a non-pyridinyl or 2-pyridinyl isomer would result in a different, potentially less active, or non-patented chemical space.

Kinase and Nuclear Receptor Drug Discovery Programs Requiring Low-LogP Scaffolds

The computed XLogP3 of -0.4 makes this compound a superior choice for hit-to-lead programs targeting polar binding pockets, such as kinase hinge regions or nuclear receptor ligand-binding domains [1]. Compared to the more lipophilic 1-phenyl analog (XLogP3 0.8), the 4-pyridinyl derivative is better suited for maintaining favorable physicochemical properties during lead optimization, helping medicinal chemists avoid 'molecular obesity' and improve aqueous solubility without requiring additional solubilizing appendages.

Chemical Probe Development Leveraging Pyridinyl Coordination Chemistry

The exposed 4-pyridinyl nitrogen can serve as a metal-chelating group or a site for further N-alkylation/N-oxidation, enabling the development of chemical probes or bifunctional degraders (e.g., PROTACs) [1]. This is a quantitative synthetic advantage over the 1-phenyl analog, which lacks this functional handle and would require de novo synthesis to introduce such functionality, thereby extending the probe development timeline.

Quote Request

Request a Quote for 3,5-Pyrazolidinedione, 1-(4-pyridinyl)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.